molecular formula C15H15N5S B2817105 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole CAS No. 1203065-86-4

2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole

Cat. No.: B2817105
CAS No.: 1203065-86-4
M. Wt: 297.38
InChI Key: BQTGZUAXVCDANZ-UHFFFAOYSA-N
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Description

2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a pyrimidine ring, a piperazine moiety, and a benzothiazole framework, which contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole typically involves the coupling of a pyrimidine derivative with a piperazine and a benzothiazole precursor. One common method involves the reaction of 2-chloropyrimidine with piperazine to form 2-(piperazin-1-yl)pyrimidine, which is then coupled with 2-aminobenzothiazole under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrimidine ring, enhancing the compound’s biological activity.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development.

Properties

IUPAC Name

2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c1-2-5-13-12(4-1)18-15(21-13)20-10-8-19(9-11-20)14-16-6-3-7-17-14/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTGZUAXVCDANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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